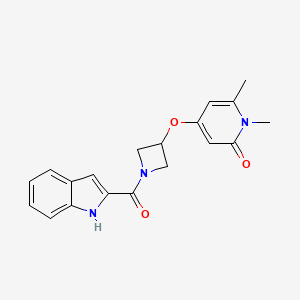

![molecular formula C27H21N5O6 B2779910 3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide CAS No. 477325-51-2](/img/structure/B2779910.png)

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

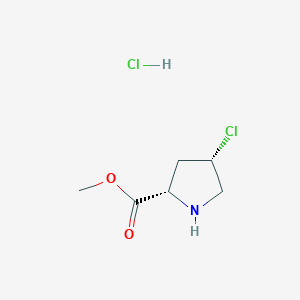

The compound appears to contain two pyrrolidinone groups, a benzoyl group, and a pyridinyl group. Pyrrolidinones are common in pharmaceuticals and are known for their diverse biological activity . The benzoyl group is a common moiety in various drugs and can affect the lipophilicity of the compound, which can influence its pharmacokinetic properties . The pyridinyl group is a basic nitrogenous heterocycle that is often used in drug design .

Molecular Structure Analysis

The molecular structure of the compound would likely show the presence of multiple hydrogen bond donors and acceptors, which could influence its interaction with biological targets. The presence of aromatic rings could also contribute to π-π stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the pyrrolidinone groups could increase the compound’s solubility in water, while the benzoyl and pyridinyl groups could increase its lipophilicity .Scientific Research Applications

- Structure : The central pyridine group bears two pendant alkylated 4-pyridyl arms at the 3,5-positions. It features three triflate anions (CF₃SO₃⁻) in the asymmetric unit. Notably, two of the triflate ligands are connected to the pincer cation via strong N–H⋯O hydrogen bonds. The molecular packing structure reveals an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

Biological Activity

While specific studies on this compound’s biological activity are limited, it’s essential to explore its potential applications. Here’s a glimpse:

- Blood Glucose Reduction : Compounds related to N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide) have demonstrated efficacy in reducing blood glucose levels. As such, they may find applications in preventing and treating disorders associated with elevated plasma blood glucose, including type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Organic Light-Emitting Diodes (OLEDs)

Expanding the scope beyond biological applications, compounds with extended conjugation, such as N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide), are being investigated for their potential as components in near-infrared (NIR) organic light-emitting diodes (OLEDs). These OLEDs utilize donor-acceptor dyes (e.g., D–π–A–π–D type) and are gaining attention in research .

Metal Complexes and Catalysis

Considering the pincer ligand’s tridentate nature, related compounds have been explored in various fields:

- Mn (II) MRI Probes : They can serve as activated Mn (II) MRI probes for detecting peroxidase activity in vitro and in vivo .

Heterocyclic Compounds

Lastly, N,N’-(pyridine-3,4-diyl)bis(3-(2,5-dioxopyrrolidin-1-yl)benzamide) belongs to the class of heterocyclic compounds. These compounds exhibit diverse properties and have been studied extensively. For instance, pyrrolo[3,4-c]pyridines, a related group, have been investigated for their biomedical applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O6/c33-22-7-8-23(34)31(22)18-5-1-3-16(13-18)26(37)29-20-11-12-28-15-21(20)30-27(38)17-4-2-6-19(14-17)32-24(35)9-10-25(32)36/h1-6,11-15H,7-10H2,(H,30,38)(H,28,29,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDWESWKHSZBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)

![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)

![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide](/img/structure/B2779850.png)